8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[45]decane is a chemical compound with the molecular formula C16H19NO3 It is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of spiro compound synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and biological activity.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with distinct chemical properties and applications.
Uniqueness
8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[45]decane is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H19NO3/c1-16-13-4-2-3-12(11-13)15-7-5-14(6-8-15)17-9-10-18-14/h2-4,11H,5-10H2,1H3 |
InChI Key |
DEKBLYHSBBEQPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
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